
7-Methoxy-1-(methylsulfanyl)isoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a methoxy group at the 7th position and a methylthio group at the 1st position on the isoquinoline ring, with a ketone functional group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis often begins with a suitable isoquinoline derivative.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Thiomethylation: The methylthio group can be introduced at the 1st position using methylthiolating agents such as methylthiolate salts.
Ketone Formation: The ketone group at the 3rd position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes:
Batch Processing: Using large reactors to carry out each step of the synthesis in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.
類似化合物との比較
7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one: can be compared with other isoquinoline derivatives, such as:
7-Methoxyisoquinoline: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
1-Methylthioisoquinoline: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-Isoquinolinone: Lacks both the methoxy and methylthio groups, leading to different chemical properties and applications.
The uniqueness of 7-Methoxy-1-(methylthio)isoquinolin-3(2H)-one lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
54779-03-2 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
7-methoxy-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-8-4-3-7-5-10(13)12-11(15-2)9(7)6-8/h3-6H,1-2H3,(H,12,13) |
InChIキー |
HRWMHAIPTYBLPD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(NC(=O)C=C2C=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



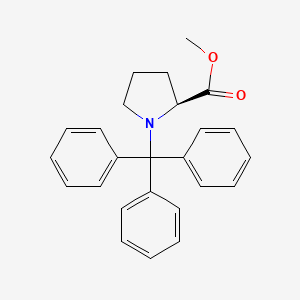
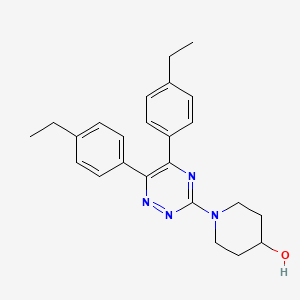
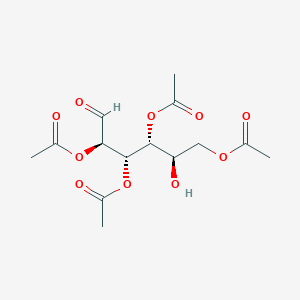

![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)thio]methyl]-](/img/structure/B12911804.png)

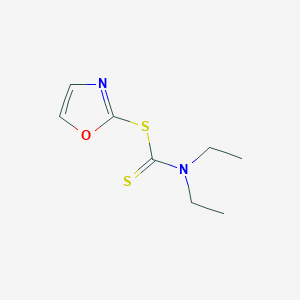
![4-Methoxy-6-methyl-2-phenylfuro[2,3-a]acridin-11(6H)-one](/img/structure/B12911821.png)
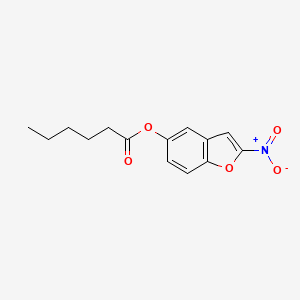
![N-[3-(2,2-Dimethoxyethyl)-1,2-oxazol-4-yl]acetamide](/img/structure/B12911829.png)


